RhlR Antagonist E22
Description
Properties
CAS No. |
1061592-68-4 |
|---|---|
Molecular Formula |
C12H12INO4 |
Molecular Weight |
361.14 |
IUPAC Name |
(S)-2-(4-Iodo-phenoxy)-N-(2-oxo-tetrahydro-furan-3-yl)-acetamide |
InChI |
InChI=1S/C12H12INO4/c13-8-1-3-9(4-2-8)18-7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
UQSSLFUNQLJBTP-JTQLQIEISA-N |
SMILES |
O=C(N[C@@H]1C(OCC1)=O)COC2=CC=C(I)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RhlR antagonist E22 |
Origin of Product |
United States |
Discovery and Initial Characterization of Rhlr Antagonist E22
Rationale for Identifying Selective RhlR Modulators
Pseudomonas aeruginosa possesses a complex and interconnected QS network involving at least three LuxR-type receptors: LasR, RhlR, and QscR. nih.govacs.org Traditionally, LasR has been considered the master regulator, positioned at the top of the QS hierarchy. nih.govacs.org However, emerging evidence highlights the critical and sometimes independent role of RhlR in controlling virulence, particularly in chronic infections where lasR mutations are common. nih.govasm.org For instance, studies have shown that the production of certain virulence factors, like elastase B, is not entirely dependent on LasR and can be influenced by RhlR activity. nih.gov Furthermore, direct modulation of RhlR has been shown to impact the production of key virulence factors such as pyocyanin (B1662382). nih.gov
These findings underscore the importance of developing chemical tools that can selectively target RhlR. nih.gov Such selective modulators are invaluable for dissecting the specific contributions of the RhlR regulon to P. aeruginosa pathogenicity, independent of the LasR and QscR systems. nih.govbg.ac.rs Isolating the effects of RhlR inhibition provides a clearer understanding of its role in virulence and validates it as a potential therapeutic target. nih.govbg.ac.rs The development of a selective RhlR antagonist like E22 is a significant step towards achieving this goal. oup.com
Screening Methodologies for RhlR Antagonistic Activity
The identification of E22 as an RhlR antagonist was the result of a systematic screening process designed to assess the ability of a library of synthetic N-acyl L-homoserine lactone (AHL) analogs to inhibit RhlR activity. nih.govbg.ac.rs
Utilization of Heterologous Reporter Strains (e.g., E. coli JLD271)
To specifically assess the activity of compounds on RhlR in isolation from the other QS receptors of P. aeruginosa, a heterologous reporter system in Escherichia coli was employed. nih.govnih.gov The E. coli strain JLD271 was engineered to report on RhlR activity. nih.govbg.ac.rsnih.gov This strain contains a plasmid that expresses RhlR and a second plasmid with a reporter gene (lacZ) under the control of the rhlI promoter, which is activated by RhlR. nih.govnih.gov The activity of RhlR, in the presence of potential modulators, could then be quantified by measuring the production of β-galactosidase. nih.gov
A crucial feature of the JLD271 strain is the deletion of the native E. coli LuxR-type receptor, SdiA. nih.govbg.ac.rsnih.gov This is important because SdiA has been shown to activate transcription from the rhlI promoter, which could otherwise interfere with the assay and lead to false-positive results. nih.govbg.ac.rs This carefully designed reporter system ensures that any observed activity is due to the direct interaction of the test compounds with the RhlR receptor. nih.govnih.gov
Dose-Response Analysis for Antagonistic Potency Determination
Initial screening of the compound library was performed at a fixed concentration (100 μM) to identify compounds that exhibited significant inhibition of RhlR activity in the presence of its native ligand, N-butyryl-L-homoserine lactone (BHL). nih.gov Compounds that showed promising antagonistic activity were then subjected to dose-response analysis to determine their potency. nih.gov
This involved testing the compounds over a range of concentrations against a fixed concentration of BHL. nih.gov The resulting data were used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) could be calculated. nih.govnih.gov This value represents the concentration of the antagonist required to reduce the RhlR response by 50% and is a key measure of the compound's potency. mdpi.com
Potency and Selectivity Profiling of E22
Through the screening and analysis pipeline, E22, a 4-iodo phenoxyacetyl homoserine lactone, emerged as a lead RhlR antagonist. nih.govoup.com
Determination of Inhibitory Concentration (IC50) for RhlR Antagonism
In the E. coli JLD271 reporter strain, E22 demonstrated potent antagonism of RhlR. Dose-response analysis revealed an IC50 value of 17.3 μM. nih.gov This indicates that E22 is a strong inhibitor of RhlR activity. When tested in a P. aeruginosa reporter strain, the IC50 value was found to be 67.2 μM, a roughly four-fold reduction in potency, which is an expected outcome when moving from a simplified heterologous system to the more complex native bacterial environment. bg.ac.rs
Table 1: Inhibitory Concentration (IC50) of E22 against RhlR
| Reporter Strain | IC50 (μM) |
|---|---|
| E. coli JLD271/pJN105R2/pSC11-rhlI* | 17.3 nih.gov |
| P. aeruginosa PAO-JP2/prhlILVAGFP | 67.2 bg.ac.rs |
Evaluation of Selectivity Against Other LuxR-type Receptors (LasR, QscR)
A critical aspect of characterizing E22 was to determine its selectivity for RhlR over the other two LuxR-type receptors in P. aeruginosa, LasR and QscR. nih.govbg.ac.rs Using analogous E. coli reporter strains engineered to report on LasR and QscR activity, E22 was tested for both agonistic and antagonistic effects on these receptors. nih.gov
The results showed that at a concentration of 100 μM, E22 did not significantly inhibit or activate either LasR or QscR. nih.govbg.ac.rs This high degree of selectivity is a crucial attribute, making E22 a valuable chemical probe for studying the specific roles of the RhlR quorum sensing circuit. nih.govoup.com Among a series of RhlR antagonists identified, E22 was the only one found to be fully selective for RhlR. nih.govbg.ac.rs
Table 2: Selectivity Profile of E22
| Receptor | Activity at 100 μM |
|---|---|
| RhlR | Antagonist nih.gov |
| LasR | No appreciable inhibition or activation nih.govbg.ac.rs |
| QscR | No appreciable inhibition or activation nih.govbg.ac.rs |
Comparative Analysis with Other RhlR Modulators and Non-native Ligands
The discovery of RhlR antagonist E22 prompted extensive comparative studies to understand its activity relative to other known modulators of the RhlR receptor and other related quorum sensing (QS) receptors. This analysis is crucial for establishing its potency, selectivity, and structure-activity relationships (SARs).
A significant part of the characterization of E22 involved screening a substantial library of synthetic N-acyl-L-homoserine lactone (AHL) analogs. nih.gov This screening identified a number of potent inhibitors of RhlR, with most belonging to the phenylacetyl homoserine lactone (PHL), phenylpropionyl homoserine lactone (PPHL), or phenoxyacetyl homoserine lactone (POHL) classes. bg.ac.rs Among these, E22, an iodo-phenoxyacetyl AHL, emerged as a particularly potent and noteworthy antagonist. oup.com
Research has identified several compounds that exhibit RhlR antagonism. A comparative analysis highlights the relative potency of E22. For instance, in a study using an E. coli reporter strain to screen for RhlR inhibition, 18 distinct AHLs showed greater than 60% inhibition. bg.ac.rs Dose-response analyses were then conducted to determine their half-maximal inhibitory concentration (IC50) values. bg.ac.rs With the exception of a cyclohexyl-derived AHL (S6), all potent antagonists identified contained aromatic acyl groups. bg.ac.rs
Notably, the iodo-phenoxyacetyl AHL antagonist E22 was identified as one of the most potent RhlR antagonists from these screenings. oup.com Its potency is comparable to another powerful antagonist, the aryl thiolactone 42, which is a structural analog of E22. nih.gov The data below compares the inhibitory activity of E22 with other selected RhlR modulators.
The data indicates that E22 is a highly effective RhlR antagonist, both in the heterologous E. coli reporter system and in the native P. aeruginosa background. bg.ac.rs Its potency is comparable to its thiolactone analog, compound 42, suggesting that the iodo-phenoxyacetyl tail is a key structural feature for strong RhlR antagonism. nih.gov In contrast, a compound like N-decanoyl cyclopentylamide is a significantly weaker antagonist. mdpi.com
A critical aspect of a chemical probe is its selectivity for its intended target over other related proteins. In P. aeruginosa, the quorum sensing network includes two other key LuxR-type receptors: LasR and QscR. nih.gov Therefore, lead RhlR modulators were evaluated for their activity against LasR and QscR to determine their selectivity. nih.govbg.ac.rs
The analysis revealed that E22 is a uniquely selective RhlR antagonist. At a concentration of 100 µM, E22 was found to be the only fully selective RhlR antagonist identified, showing no significant inhibition or activation of either LasR or QscR at that concentration. nih.govbg.ac.rs This high degree of selectivity is a crucial attribute, as it allows researchers to probe the specific role of the RhlR-mediated QS circuit without confounding effects from modulating the LasR or QscR pathways. oup.com
The selectivity of E22 contrasts with other modulators. For example, the potent antagonist 4-iodo PHL C10 also inhibits LasR, making it less selective. nih.gov Similarly, the partial agonist/antagonist mBTL shows activity at both RhlR and LasR. mdpi.com This makes E22 a valuable and precise tool for studying RhlR-specific functions in P. aeruginosa. bg.ac.rsoup.com
The study of E22 also provides a valuable comparison point to RhlR agonists. The cyclopentyl AHL agonist S4, for instance, was identified as a potent and selective RhlR activator. oup.com Like E22, S4 shows selectivity for RhlR over LasR and QscR. nih.gov The existence of both a selective agonist (S4) and a selective antagonist (E22) from the same library of non-native AHLs provides powerful tools to dissect the RhlR regulon by allowing for both up- and down-regulation of the system. oup.com
Further comparative analysis was performed between E22 and its N-acyl L-homocysteine thiolactone analog, compound 42. nih.govscispace.com This comparison is particularly interesting because the lactone headgroup of AHLs can be susceptible to hydrolysis. nih.gov The thiolactone analog (42) was designed to have improved stability while retaining potency. scispace.com Studies showed that the aryl thiolactone 42 indeed had comparable antagonistic potency to its parent lactone, E22. nih.govnsf.gov This finding suggests that for this particular aryl ligand scaffold, the switch from a lactone to a thiolactone does not negatively impact its ability to act as a strong RhlR antagonist. nih.gov
Molecular Mechanism of Action and Receptor Interactions of Rhlr Antagonist E22
Ligand-Receptor Binding Dynamics within the RhlR Ligand-Binding Site
The interaction between a ligand and its receptor is a dynamic process governed by the principles of protein-ligand interactions. numberanalytics.com In the case of RhlR, which belongs to the LuxR-type family of receptors, ligand binding is thought to induce a conformational change that promotes protein dimerization and subsequent DNA binding to regulate gene expression. frontiersin.org While the precise crystallographic details of E22 bound to RhlR are not yet available, computational modeling suggests that E22 can be accommodated within the RhlR ligand-binding site. chemrxiv.org It is believed that E22, like other AHL analogues, competitively displaces the native ligand, N-butanoyl-L-homoserine lactone (BHL), from this binding pocket. nih.gov The binding of E22 to RhlR likely occurs through a combination of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which collectively determine the binding affinity and inhibitory potency of the antagonist. numberanalytics.com
Elucidation of Specific Molecular Interactions Between E22 and RhlR
The specific molecular interactions between E22 and the RhlR ligand-binding pocket are crucial for its antagonistic activity. Although a definitive crystal structure is pending, insights can be drawn from studies on related LuxR-type receptors and computational models. The binding of E22 within the hydrophobic pocket of RhlR is a key determinant of its function.
In the related LasR receptor, a conserved tryptophan residue (Trp60) has been implicated in forming a hydrogen bond with the carbonyl group of the homoserine lactone headgroup, an interaction thought to be important for agonist activity. nih.gov RhlR possesses an analogous tryptophan residue at position 68 (Trp68). nih.gov However, the observation that E22, an aryl lactone, and its thiolactone analog (compound 42) are both potent antagonists of RhlR suggests that the "Trp hypothesis" for agonist activity may not hold true for RhlR, at least with this particular ligand scaffold. nih.govnsf.gov This finding implies that the interactions governing activation versus inhibition in RhlR are more complex and may not solely rely on a hydrogen bond with Trp68. Further mutagenesis and structural studies are needed to fully elucidate the role of this and other conserved residues in the binding of antagonists like E22.
Competitive Nature of RhlR Antagonism by E22
E22 functions as a competitive antagonist of RhlR. nih.govnih.gov This means that E22 directly competes with the native RhlR ligand, BHL, for binding to the same site on the receptor. nih.govnih.gov In reporter assays, the antagonistic activity of E22 is demonstrated by its ability to inhibit RhlR-dependent gene expression in the presence of BHL. nih.govbg.ac.rs For instance, the IC50 value of E22, which represents the concentration required to inhibit 50% of the RhlR response to BHL, has been determined in E. coli reporter strains. nih.gov The ability of E22 to compete with BHL at a 1:1 ratio in these assays further supports its competitive mechanism of action. nih.gov This competitive binding prevents the conformational changes necessary for RhlR to become fully active, thereby blocking the downstream signaling cascade. oup.com
Structure-Activity Relationships (SARs) Governing RhlR Antagonism
The specific chemical structure of E22 is critical to its antagonistic properties. Structure-activity relationship (SAR) studies, which involve systematically modifying different parts of a molecule and observing the effect on its biological activity, have provided valuable insights into the features that govern RhlR antagonism. nih.govbg.ac.rs
A defining characteristic of many potent RhlR antagonists, including E22, is the presence of an aromatic acyl group. nih.govbg.ac.rs Specifically, antagonists often fall into the phenoxyacetyl homoserine lactone (POHL) class, to which E22 belongs. nih.govbg.ac.rs The nature of this acyl "tail" plays a significant role in determining whether a compound acts as an agonist or an antagonist. While short, aliphatic tails similar to that of the native ligand BHL tend to result in agonistic activity, bulkier and more rigid aromatic structures are a common feature of RhlR antagonists. nih.govmdpi.com
The potency and selectivity of RhlR antagonists are heavily influenced by substitutions on the aromatic ring and modifications to the headgroup. For POHL-type antagonists like E22, substitution at the para-position of the aromatic ring is a prominent feature. nih.govbg.ac.rs E22 itself possesses a 4-iodo substitution on its phenoxyacetyl group. nih.gov Halogen substitutions on the aromatic ring, in general, tend to result in strong RhlR antagonism. nih.govbg.ac.rs
E22 has demonstrated high selectivity for RhlR over other LuxR-type receptors in P. aeruginosa, such as LasR and QscR. oup.comnih.gov This selectivity is crucial for its potential use as a chemical probe to specifically study the RhlR signaling pathway. nih.gov Interestingly, while E22 is a potent RhlR antagonist, it has been found to act as an agonist for the SdiA receptor in Salmonella enterica. beilstein-journals.org This highlights the subtle differences in the ligand-binding pockets of various LuxR-type receptors and the importance of specific structural features for determining biological activity.
The following table summarizes the activity of E22 and related compounds, illustrating the structure-activity relationships discussed.
| Compound | Structure | RhlR Activity | IC50 (μM) in E. coli | Notes |
| E22 | 4-Iodo-POHL | Antagonist | 17.3 nih.gov | Potent and selective RhlR antagonist. oup.comnih.gov |
| C10 | 4-Iodo-PHL | Antagonist | 3.4 nih.gov | Halogen-substituted PHL with strong antagonism. nih.gov |
| E11 | 4-Bromo-POHL | Antagonist | 8.1 nih.gov | Halogen-substituted POHL with strong antagonism. nih.gov |
| E21 | 4-Chloro-POHL | Antagonist | 7.6 nih.gov | Halogen-substituted POHL with strong antagonism. nih.gov |
| S4 | Cyclopentyl AHL | Agonist | - | Potent and selective RhlR agonist. oup.com |
| BHL | N-butanoyl-L-homoserine lactone | Agonist | - | Native RhlR ligand. nih.gov |
POHL: Phenoxyacetyl homoserine lactone; PHL: Phenylacetyl homoserine lactone; AHL: Acyl-homoserine lactone.
Biological Consequences of Rhlr Antagonism by E22 on Bacterial Phenotypes
Modulation of RhlR-Dependent Gene Expression Profiles
Antagonism of RhlR by E22 directly impacts the transcriptional regulation of genes under its control, from the core components of the Rhl QS system to interconnected signaling pathways.
The activity of RhlR antagonists, including E22, has been effectively demonstrated through reporter gene assays. In these systems, a recombinant E. coli strain is engineered to contain a transcriptional fusion of the rhlI promoter linked to a reporter gene, such as lacZ, which encodes β-galactosidase. The addition of E22 in these assays competes with the native RhlR ligand, N-butanoyl-L-homoserine lactone (BHL), thereby inhibiting the activation of the rhlI promoter and reducing reporter gene expression.
E22 has been identified as a highly selective antagonist for RhlR, showing minimal cross-reactivity with other LuxR-type receptors in P. aeruginosa, such as LasR and QscR, at effective concentrations. This selectivity makes it a valuable tool for studying the specific outputs of the RhlR regulon, which encompasses a wide array of genes involved in virulence and bacterial communication.
| Compound | Type | Target Receptor | Selectivity | Reference |
| E22 | Antagonist | RhlR | Selective for RhlR over LasR and QscR | |
| BHL | Native Agonist | RhlR | Activates RhlR |
The quorum sensing systems in P. aeruginosa are intricately interconnected. The Rhl system, regulated by RhlR, exerts a negative control on the Pseudomonas quinolone signal (PQS) system by inhibiting the expression of the pqsABCDE operon. This operon is essential for the biosynthesis of PQS signaling molecules.
By acting as an antagonist to RhlR, E22 is expected to relieve this repression. The inhibition of RhlR's repressive function would lead to an upregulation of pqsABCDE transcription. This demonstrates the complex cross-regulation between QS circuits and how a specific antagonist like E22 can have cascading effects on related signaling pathways.
Impact on Virulence Factor Production
The antagonism of RhlR by E22 leads to measurable changes in the production of key virulence factors that are critical for the pathogenicity of P. aeruginosa.
Rhamnolipid biosynthesis is a hallmark of the RhlR-controlled virulence regulon. These glycolipid biosurfactants play roles in motility, biofilm formation, and host tissue damage. The expression of the rhlAB operon, which encodes the enzymes for rhamnolipid synthesis, is directly activated by the RhlR-BHL complex.
Inhibition of RhlR by specific antagonists has been shown to decrease rhamnolipid production. However, research involving the chemical inhibition of RhlR by E22 (also referred to as compound 2 ) has revealed that this effect can be dependent on environmental conditions, with little to no impact on rhamnolipid levels observed in certain media. This suggests that other regulatory pathways can compensate for RhlR inhibition under specific circumstances.
Pyocyanin (B1662382) is a redox-active phenazine (B1670421) pigment and a significant virulence factor of P. aeruginosa. Its production is co-regulated by both the Rhl and PQS systems. The typical function of an active RhlR is to promote the expression of genes necessary for pyocyanin synthesis.
Studies using E22 (compound 2 ) have demonstrated that chemical inhibition of RhlR leads to a strong reduction in pyocyanin production under most conditions. This outcome is consistent with disrupting a key activator of the pyocyanin synthesis pathway. An exception occurs in phosphate-limited environments, where the inhibition is less pronounced, again highlighting the influence of environmental cues on QS-controlled outputs.
The production of Elastase B (LasB), a major protease that degrades host tissue components like elastin, is primarily controlled by the LasR QS system. However, evidence indicates that RhlR also contributes to its regulation. Strains of P. aeruginosa that lack both the las and rhl systems are unable to produce this enzyme, whereas mutants lacking only lasR can still produce it, implying a role for RhlR.
Despite this connection, studies investigating the effect of the RhlR antagonist E22 (compound 2 ) on wild-type P. aeruginosa found that it had minimal to no effect on the production of Elastase B across various environmental conditions. This finding suggests that while RhlR is involved in the broader regulatory network governing Elastase B, its direct inhibition can be bypassed or compensated for, possibly by the Pqs system, in a wild-type background.
| Virulence Factor | Primary QS Regulator(s) | Effect of this compound | Reference |
| Rhamnolipids | RhlR | Inhibition (condition-dependent) | |
| Pyocyanin | RhlR, PqsR | Strong Inhibition (unless phosphate (B84403) is low) | |
| Elastase B | LasR (RhlR contributes) | Little to no effect |
Information on "this compound" Not Found in Publicly Available Scientific Literature
The RhlR protein is a well-established transcriptional regulator in bacteria like Pseudomonas aeruginosa and a key component of the quorum-sensing system, which governs the expression of virulence factors and the development of biofilms. The scientific community is actively researching RhlR antagonists as potential anti-biofilm and anti-virulence agents. While there is extensive literature on other RhlR-inhibiting molecules and their effects on bacterial biofilms, the strict focus of the request on "E22" cannot be fulfilled without specific data on this particular compound.
Further research or clarification on the identity of "this compound" would be necessary to provide the detailed, scientifically accurate article as outlined.
Interactions of Rhlr Antagonist E22 Within the Broader Pseudomonas Aeruginosa Quorum Sensing Network
Crosstalk with LasR and QscR Quorum Sensing Systems
The P. aeruginosa QS network includes three LuxR-type receptors: LasR, RhlR, and the orphan receptor QscR. nih.gov LasR and RhlR are activated by their cognate AHL signals, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) and N-butyryl-L-homoserine lactone (BHL), respectively. nih.gov QscR, which lacks a partner synthase, also binds OdDHL and typically acts as a repressor of the Las and Rhl systems. nih.govoup.com These systems are interlinked; under standard lab conditions, LasR activates the expression of rhlR and rhlI, placing the Rhl system downstream of LasR. nih.gov
RhlR Antagonist E22 was identified as a potent and selective inhibitor of the RhlR receptor. nih.govoup.com Studies using E. coli reporter strains demonstrated that E22 selectively inhibits RhlR over both LasR and QscR, making it a valuable tool for studying the specific contributions of the Rhl circuit. nih.gov While E22 is highly selective, it is not completely inert towards other receptors. At certain concentrations, it can exhibit weak to moderate antagonism against LasR. nih.gov However, its primary mechanism of action and its most potent effects are mediated through the inhibition of RhlR. nih.gov
The selective antagonism of RhlR by E22 has been shown to have unexpected consequences on virulence factor production due to the system's cross-regulation. For instance, while RhlR agonists strongly inhibit the production of the virulence factor pyocyanin (B1662382), RhlR antagonists like E22 act as inducers of pyocyanin production. nih.gov This effect is not mediated through LasR, as both pyocyanin-inducing and -inhibiting compounds showed similar weak-to-moderate LasR antagonism, indicating that LasR modulation is not the primary driver of the observed changes in pyocyanin. nih.gov The selectivity of E22 for RhlR allows researchers to parse the direct effects of RhlR inhibition from the hierarchical control exerted by LasR. nih.gov
Table 1: Selectivity Profile of this compound
Comparative activity of E22 on the three LuxR-type receptors in P. aeruginosa. Data compiled from reporter gene assays.
| Compound | Target Receptor | Activity Type | Observed Effect | Selectivity |
|---|---|---|---|---|
| This compound | RhlR | Antagonist | Potent inhibition (>80%) nih.gov | Highly Selective nih.govnih.govoup.com |
| LasR | Antagonist | Weak to moderate inhibition (~60%) nih.gov | Lower nih.govnih.gov | |
| QscR | Not a significant modulator | Minimal activity reported nih.govoup.com | Lower nih.gov |
Interplay with the Pqs Quorum Sensing System
The Pseudomonas quinolone signal (PQS) system is a third major QS circuit in P. aeruginosa that is deeply intertwined with the Rhl system. mdpi.com This system uses 2-alkyl-4-quinolones (AQs), such as PQS, as signaling molecules, which are recognized by the receptor PqsR (also known as MvfR). beilstein-journals.org The Rhl and Pqs systems exhibit a significant degree of reciprocal regulation. nih.govoup.com
A key regulatory link between the Rhl and Pqs systems is the negative control exerted by RhlR over the pqsABCDE operon, which is responsible for the biosynthesis of the PQS precursor HHQ. nih.govoup.combiorxiv.org Activated RhlR suppresses the expression of this operon. nih.gov Consequently, the selective antagonism of RhlR by E22 disrupts this suppression. By inhibiting RhlR, E22 indirectly promotes the expression of the pqsA-E operon, leading to an increase in Pqs signaling. nih.gov
This mechanism explains the observation that RhlR antagonists like E22 induce the production of pyocyanin, a virulence factor whose synthesis is controlled by both the Rhl and Pqs systems. nih.govfrontiersin.org The inhibition of RhlR by E22 relieves the repression on the Pqs system, leading to heightened Pqs activity and subsequent pyocyanin production. nih.gov This demonstrates how targeting one QS receptor can have profound and sometimes counterintuitive effects on another due to regulatory crosstalk. nih.govmdpi.com
The interplay is further complicated by the function of PqsE, a protein encoded by the last gene in the pqsABCDE operon. mdpi.combiorxiv.org PqsE has a regulatory role that is independent of its function in PQS biosynthesis. nih.gov It has been shown to physically interact with RhlR to enhance its activity and promote the expression of RhlR-dependent genes. biorxiv.orgnih.govresearchgate.net This creates a positive feedback mechanism where the Pqs system, via PqsE, can augment the activity of the Rhl system. nih.govoup.com
The use of this compound disrupts this regulatory loop. While E22-mediated RhlR inhibition leads to increased expression of the pqs operon and thus more PqsE, the antagonistic action of E22 at the RhlR receptor prevents PqsE from successfully enhancing RhlR's transcriptional activity. nih.govnih.gov This highlights a complex regulatory node where the Pqs system can both be suppressed by and enhance the Rhl system, an interaction that can be effectively decoupled using selective antagonists like E22.
Environment-Specific Efficacy of RhlR Antagonism
The hierarchical structure of the P. aeruginosa QS network is not static; it can be rewired in response to various environmental and nutritional stimuli. nih.gov Conditions such as phosphate (B84403) or iron limitation can lead to the Las-independent activation of the Rhl and Pqs systems, altering the effectiveness of QS inhibitors that target different nodes of the network. nih.govnih.gov
Studies using chemical probes have demonstrated that the efficacy of QS antagonists is highly dependent on the environment. nih.gov For instance, a potent LasR antagonist was found to be highly effective at inhibiting pyocyanin production in nutrient-rich media but lost its activity under phosphate-depleted conditions. nih.govnih.gov This is because low-phosphate conditions can activate the Rhl and Pqs systems independently of LasR. nih.gov
In contrast, this compound was found to retain its activity under these stress conditions. nih.gov E22 was particularly effective in low-iron environments, suggesting that the Rhl system plays a more prominent role under iron-limiting conditions. nih.gov Furthermore, a cocktail combining the this compound and a PqsR antagonist proved to be the most effective combination for inhibiting virulence factors across a broad range of nutrient conditions, including low-phosphate and low-iron media where LasR antagonists are less active. nih.govnih.gov These findings underscore that the Rhl and Pqs circuits are critical for adapting P. aeruginosa virulence to environmental changes and that targeting these pathways with compounds like E22 may be a robust strategy for anti-virulence therapies. nih.gov
Table 2: Environment-Dependent Activity of this compound
Summary of virulence factor inhibition by E22 alone and in combination with a PqsR antagonist (M64) under different nutrient conditions.
| Nutrient Condition | Virulence Factor | E22 (RhlR Antagonist) Activity | E22 + PqsR Antagonist Cocktail Activity |
|---|---|---|---|
| Complete Medium | Pyocyanin | Strong Inhibition nih.gov | Complete Inhibition nih.gov |
| Rhamnolipid | Little to no effect nih.gov | Significantly improved inhibition nih.gov | |
| Elastase B | Little to no effect nih.gov | Significantly improved inhibition nih.gov | |
| Low Phosphate | Pyocyanin | Inactive nih.gov | Complete Inhibition nih.gov |
| Rhamnolipid | Active nih.gov | Significantly improved inhibition nih.gov | |
| Elastase B | Active nih.gov | Significantly improved inhibition nih.gov | |
| Low Iron | Pyocyanin | Strong Inhibition nih.gov | Complete Inhibition nih.gov |
| Rhamnolipid | Especially Active nih.govnih.gov | Significantly improved inhibition nih.gov | |
| Elastase B | Especially Active nih.govnih.gov | Significantly improved inhibition nih.gov |
The quorum sensing (QS) system of Pseudomonas aeruginosa is a complex and hierarchical network responsible for regulating a wide array of virulence factors. This intricate system is primarily composed of three interconnected circuits: the Las, Rhl, and Pseudomonas quinolone signal (PQS) systems. oup.com this compound, by selectively targeting the RhlR receptor, exerts its influence within this broader network, leading to significant alterations in the pathogen's virulence expression.
Under typical laboratory conditions, the Las system, regulated by the LasR receptor and its autoinducer OdDHL, is positioned at the apex of the QS hierarchy. oup.commdpi.com LasR activation is generally required for the expression of both the rhl and pqs systems. oup.commdpi.com The Rhl system, controlled by the RhlR receptor and its native ligand BHL, and the PQS system, governed by PqsR and the Pseudomonas quinolone signal, are in turn involved in a relationship of inverse regulation. oup.comnih.gov Specifically, RhlR can suppress the PQS system by inhibiting the expression of the pqsA-E operon, while the PQS system, through the action of PqsE, can enhance the activity of the Rhl system. oup.comnih.gov
The introduction of this compound into this network specifically disrupts the Rhl-dependent signaling cascade. As a selective antagonist, E22 was identified as the only compound in a tested library that did not significantly inhibit or activate LasR or another receptor, QscR, at a concentration of 100 μM. nih.gov This selectivity allows for the specific interrogation of the RhlR regulon. Research has shown that while E22 is a potent RhlR antagonist, it has been observed to be a weak to moderate inhibitor of LasR. nih.gov However, the primary effects of E22 on virulence factor production are attributed to its potent antagonism of RhlR. nih.gov
Interestingly, the modulation of RhlR by antagonists like E22 can lead to unexpected phenotypic outcomes due to the crosstalk within the QS network. For instance, while RhlR activation is linked to the production of rhamnolipids, its inhibition by antagonists can lead to a decrease in rhamnolipid synthesis. nsf.gov Conversely, some studies have shown that strong RhlR antagonists can induce the production of pyocyanin, a virulence factor primarily associated with the PQS system. nih.gov This suggests that by blocking RhlR, which normally suppresses the PQS system, E22 can indirectly lead to an upregulation of PQS-controlled virulence factors. nih.gov
Implications for Modulating QS in Diverse Microenvironments
The efficacy of quorum sensing inhibitors, including this compound, is not static but is profoundly influenced by the surrounding microenvironment. nih.gov Research has demonstrated that nutritional cues and other environmental stressors can significantly alter the hierarchical structure of the P. aeruginosa QS network, which in turn has direct implications for the activity of QS modulators. oup.comnih.gov
In nutrient-rich environments, the Las system often dominates the QS hierarchy. However, in nutrient-limiting conditions, such as those with low phosphate or iron concentrations, the Rhl and PQS systems can be activated independently of the Las system. oup.comnih.gov This shift in regulatory control means that LasR antagonists may have reduced efficacy in these specific microenvironments. nih.gov Conversely, the role of the Rhl and PQS systems becomes more prominent, making antagonists targeting these systems, such as E22, particularly relevant. nih.gov
Studies have shown that in low iron media, RhlR antagonists are especially active, suggesting a more significant role for the Rhl system in iron-limiting environments. nih.gov Similarly, in conditions of phosphate depletion, both the Rhl and PQS systems are crucial for driving virulence factor production. nih.gov This environment-specific activity underscores the importance of considering the context of a P. aeruginosa infection when designing anti-virulence strategies.
The differential activity of QS inhibitors in various microenvironments has led to the exploration of combination therapies. Research has indicated that a cocktail of RhlR and PqsR inhibitors can effectively attenuate virulence across a broader range of conditions where LasR antagonists are less active. oup.comnih.gov For example, a combination of an RhlR antagonist and a PqsR antagonist demonstrated superior inhibition of elastase B and rhamnolipid production in low phosphate and low iron media. nih.gov This suggests that a multi-pronged approach, simultaneously targeting different arms of the QS network, may be a more robust strategy for combating P. aeruginosa infections in diverse and changing microenvironments, such as those found in chronic wounds or the cystic fibrosis lung. nih.govgoogle.com
The environment-dependent efficacy of this compound and other QS modulators highlights the adaptability of P. aeruginosa and the need for a nuanced understanding of its regulatory networks to develop effective anti-virulence therapies.
Methodological Approaches and Research Tools Utilizing Rhlr Antagonist E22
In Vitro Assays for RhlR Activity and Phenotype Modulation
The study of the RhlR antagonist E22 heavily relies on a variety of in vitro assays to determine its efficacy in modulating the Rhl quorum sensing (QS) system and related virulence phenotypes in Pseudomonas aeruginosa. These assays provide a controlled environment to quantify the specific effects of E22 on bacterial behavior.
Bacterial Reporter Gene Assays (e.g., β-galactosidase assays)
Bacterial reporter gene assays are a cornerstone for screening and characterizing QS modulators like E22. These assays utilize genetically engineered bacterial strains where the expression of a reporter gene, such as lacZ (encoding β-galactosidase), is placed under the control of a QS-regulated promoter. nih.govlibretexts.org The activity of the reporter protein can be easily measured and serves as a proxy for the activity of the target QS receptor.
In the context of E22, researchers commonly employ an Escherichia coli strain that is engineered to express the P. aeruginosa RhlR receptor. nih.gov In this system, the promoter of the rhlI gene, which is naturally activated by RhlR, is fused to the lacZ gene. nih.gov When the native ligand for RhlR, N-butyryl-L-homoserine lactone (BHL), is present, it binds to and activates RhlR, leading to the transcription of lacZ and subsequent production of β-galactosidase. The activity of β-galactosidase is then quantified by adding a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by the enzyme to produce a yellow-colored product, o-nitrophenol. libretexts.orgucdavis.edu The intensity of the yellow color, measured spectrophotometrically, is directly proportional to the level of RhlR activation. ucdavis.edu
To test the antagonistic activity of E22, the assay is performed in the presence of a constant, activating concentration of BHL. nih.gov The addition of E22 competes with BHL for binding to RhlR, and if successful, it inhibits the RhlR-mediated activation of the rhlI promoter. nih.gov This results in a decrease in β-galactosidase production, and consequently, a reduction in the yellow color produced. nih.gov By testing a range of E22 concentrations, researchers can determine its potency, often expressed as an IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the maximal response induced by the native ligand. mdpi.com
It is crucial to use a heterologous host like E. coli for these initial screens to study RhlR activity in isolation, without the confounding influence of other QS systems present in P. aeruginosa, such as LasR and QscR. nih.gov This ensures that the observed effects are directly attributable to the interaction of E22 with RhlR.
Virulence Factor Quantification Assays (e.g., pyocyanin (B1662382), rhamnolipid, elastase assays)
To validate the biological relevance of RhlR antagonism by E22, researchers quantify its effect on the production of various virulence factors that are under the control of the Rhl QS system in P. aeruginosa.
Pyocyanin Assays: Pyocyanin is a blue-green, redox-active pigment and a significant virulence factor of P. aeruginosa. nih.govsmujo.id Its production is intricately regulated by the QS network. To measure the effect of E22 on pyocyanin production, P. aeruginosa cultures are grown in the presence of the antagonist. nih.gov After a specific incubation period, the pyocyanin is extracted from the culture supernatant, typically using chloroform, and then acidified with hydrochloric acid, which results in a pink to red color. mednexus.org The absorbance of this solution is measured spectrophotometrically at 520 nm to quantify the amount of pyocyanin produced. mednexus.org Studies have shown that while RhlR antagonists like E22 are expected to inhibit phenotypes directly controlled by RhlR, they can paradoxically lead to an increase in pyocyanin production. nih.gov This highlights the complex cross-regulation within the P. aeruginosa QS network. oup.com
Rhamnolipid Assays: Rhamnolipids are biosurfactants that play a crucial role in biofilm formation and motility. nih.govekb.eg Their synthesis is directly and positively regulated by the RhlR/BHL complex. google.com The effect of E22 on rhamnolipid production is a key indicator of its RhlR antagonistic activity in the native bacterial host. Rhamnolipid quantification is often performed by growing P. aeruginosa with E22 and then measuring the rhamnolipid concentration in the culture supernatant. nih.gov One common method is the orcinol (B57675) assay, where rhamnolipids are hydrolyzed to rhamnose, which then reacts with orcinol in the presence of sulfuric acid to form a colored product that can be quantified spectrophotometrically. Another method involves an oil spreading assay, where the diameter of the clear zone created by the biosurfactant on an oil-water interface is measured. mdpi.comejbio.org Research has demonstrated that E22 can significantly inhibit rhamnolipid production in P. aeruginosa. nih.gov
Elastase Assays: P. aeruginosa produces several proteases, including LasB elastase, which contributes to tissue damage during infections. google.com While LasB production is primarily under the control of the Las QS system, there is evidence of cross-regulation involving RhlR. nih.gov To assess the impact of E22 on elastase activity, P. aeruginosa is cultured with the compound, and the cell-free supernatant is collected. The elastolytic activity is then measured using a substrate such as Elastin-Congo Red. The cleavage of this substrate by elastase releases a soluble, colored product, and the intensity of the color, measured spectrophotometrically, corresponds to the elastase activity. Commercially available kits utilizing fluorogenic substrates are also employed for more sensitive and high-throughput measurements. thermofisher.comnih.govabcam.com
The following table summarizes the observed effects of this compound on the production of these virulence factors.
| Virulence Factor | Assay Method | Observed Effect of E22 | Reference |
| Pyocyanin | Chloroform extraction and spectrophotometry | Induction | nih.gov |
| Rhamnolipid | Orcinol assay, Oil spreading assay | Inhibition | nih.gov |
| Elastase B | Elastin-Congo Red assay, Fluorogenic substrate assays | Inhibition | nih.gov |
Biofilm Formation Assays
Biofilms are structured communities of bacteria encased in a self-produced matrix, and their formation is a key virulence trait of P. aeruginosa regulated by QS. oup.comlabtoo.com Assays to measure biofilm formation are critical for evaluating the potential of E22 as an anti-biofilm agent.
The most common method to assess biofilm formation is the crystal violet (CV) staining assay. frontiersin.org In this assay, P. aeruginosa is grown in multi-well plates in the presence or absence of E22. nih.gov Planktonic (free-swimming) cells are then washed away, and the remaining adherent biofilm is stained with a crystal violet solution. nih.gov After another washing step to remove excess stain, the bound CV is solubilized, typically with an organic solvent like ethanol (B145695) or acetic acid, and the absorbance is measured. nih.gov A reduction in absorbance in the presence of E22 indicates inhibition of biofilm formation. frontiersin.org Studies have shown that RhlR antagonists can reduce biofilm formation. mdpi.comoup.com
Gene Expression Analysis Techniques
To understand the molecular mechanisms by which E22 modulates bacterial behavior, it is essential to analyze its effects on gene expression.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for QS Genes
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. nih.gov In the context of E22 research, RT-qPCR is employed to determine how the antagonist affects the transcription of key QS regulatory and target genes in P. aeruginosa. nih.gov
The process involves growing P. aeruginosa with and without E22, followed by the extraction of total RNA. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. nih.govnih.gov The qPCR reaction amplifies specific target genes using gene-specific primers. The amplification process is monitored in real-time using a fluorescent dye that intercalates with double-stranded DNA or a fluorescently labeled probe. nih.gov By comparing the amplification levels of target genes (e.g., rhlI, rhlR, and genes encoding virulence factors) in E22-treated versus untreated samples, researchers can quantify the change in gene expression. nih.gov The expression levels are typically normalized to a stably expressed housekeeping gene to control for variations in the amount of starting material. nih.gov RT-qPCR has been used to confirm that RhlR modulators affect the expression of other QS systems, such as the pqs system. oup.com
Transcriptomic Profiling to Elucidate Global Regulatory Changes
While RT-qPCR is excellent for analyzing a few specific genes, transcriptomic profiling provides a global view of the changes in gene expression across the entire genome in response to E22. This is typically achieved using techniques like RNA sequencing (RNA-seq). nih.govkent.ac.uk
In an RNA-seq experiment, total RNA is extracted from P. aeruginosa cultures treated with E22 and from control cultures. kent.ac.uk The RNA is then converted to a library of cDNA fragments, which are sequenced using next-generation sequencing technology. kent.ac.uk The resulting sequence reads are mapped back to the P. aeruginosa genome to determine the expression level of every gene. kent.ac.ukbiorxiv.org
This powerful approach allows researchers to identify all the genes and pathways that are up- or down-regulated by E22, providing a comprehensive understanding of its impact on the bacterial transcriptome. biorxiv.orgfrontiersin.org For instance, transcriptomic analysis can reveal unexpected off-target effects or uncover novel regulatory connections between the Rhl system and other cellular processes. nih.gov This global perspective is crucial for elucidating the full spectrum of E22's activity and its potential as a chemical probe to dissect the complexities of the P. aeruginosa QS network. nih.govbiorxiv.org
In Vivo Model Systems for Studying Antivirulence Effects
Utilization of Non-Human Infection Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a powerful and widely used in vivo model system for investigating host-pathogen interactions and for the discovery of novel anti-virulence agents. Its short lifespan, well-defined genetics, and innate immune pathways that share similarities with those of mammals make it a practical and ethically sound choice for initial whole-organism studies. The use of C. elegans allows for the assessment of a compound's ability to mitigate the pathogenic effects of bacteria in a living host, providing a more comprehensive understanding of its potential therapeutic value than in vitro assays alone.
Research utilizing C. elegans has been instrumental in demonstrating the in vivo efficacy of this compound in combating infections by the opportunistic pathogen Pseudomonas aeruginosa. This model has been particularly insightful in studies of polymicrobial infections, where the interplay between different bacterial species can exacerbate virulence.
A key study investigated the role of quorum sensing (QS) in the context of a co-infection with P. aeruginosa and Burkholderia multivorans, two pathogens often found together in the lungs of cystic fibrosis patients. vliz.be In this co-infection model, the nematode's survival was significantly reduced compared to mono-infections with either bacterium alone, highlighting a synergistic pathogenic effect driven by interspecies QS crosstalk. vliz.be The study demonstrated that the RhlR receptor of P. aeruginosa plays a dominant role in this increased pathogenicity. vliz.be
To validate the therapeutic potential of targeting the RhlR system, the study employed the specific this compound. When the C. elegans co-infected with both pathogens were treated with E22, a statistically significant increase in the survival of the nematodes was observed. vliz.be This finding provides direct in vivo evidence that the inhibition of RhlR signaling by E22 can effectively reduce the virulence of P. aeruginosa, even in a complex polymicrobial environment. The antagonist's ability to protect the host organism underscores the importance of RhlR as a critical target for anti-virulence strategies. vliz.beresearchgate.net
The results from these C. elegans infection assays are crucial as they bridge the gap between in vitro compound activity and potential clinical application, confirming that this compound can disrupt virulence mechanisms and enhance host survival. researchgate.nettandfonline.comfrontiersin.org
Interactive Data Table: Effect of this compound on C. elegans Survival in a P. aeruginosa and B. multivorans Co-infection Model
The table below summarizes the median survival time (LT50) of C. elegans during co-infection with Pseudomonas aeruginosa and Burkholderia multivorans, with and without the addition of this compound.
| Treatment Group | Pathogens | Compound | Median Survival (LT50) in hours (± SD) | Outcome |
| Control | P. aeruginosa + B. multivorans | Vehicle | 4.1 (± 1.8) | High mortality |
| Test | P. aeruginosa + B. multivorans | This compound | 7.5 (± 1.4) | Significantly increased survival |
Data sourced from O'Loughlin et al., 2017. vliz.be
Advanced Research Avenues and Future Directions for Rhlr Antagonist E22
E22 as a Chemical Probe for Dissecting RhlR Function and Quorum Sensing Circuitry
The complexity of the P. aeruginosa QS network, with its interconnected Las, Rhl, and Pqs systems, has historically made it challenging to delineate the specific role of each component. nih.gov The development of E22, a potent and selective antagonist of the RhlR receptor, has provided a critical tool for overcoming this challenge. nih.govnih.gov
E22's high selectivity for RhlR over other LuxR-type receptors like LasR and QscR allows researchers to specifically inhibit the Rhl system and observe the resulting phenotypic changes. nih.govbg.ac.rs This has been instrumental in confirming the direct and indirect effects of RhlR on the production of various virulence factors. nih.govbg.ac.rs For instance, the use of E22 has helped demonstrate that inhibition of RhlR leads to a decrease in rhamnolipid production, a key virulence factor involved in biofilm formation and host tissue damage. nih.gov
By using E22 in conjunction with genetic knockouts and other chemical probes targeting different QS receptors, researchers can systematically dissect the hierarchical and interconnected nature of the QS circuitry. nih.gov This approach has revealed that under certain environmental conditions, such as those mimicking infection sites, the Rhl and Pqs systems can play a more dominant role in virulence than the traditionally studied Las system. nih.gov E22, therefore, serves as an indispensable chemical probe to investigate the nuanced and environment-dependent roles of RhlR in controlling P. aeruginosa pathogenicity. nih.govbg.ac.rs
Exploration of RhlR-Mediated BHL-Independent Regulatory Pathways
Historically, the activation of RhlR was thought to be solely dependent on its cognate autoinducer, N-butyryl-L-homoserine lactone (BHL), produced by the synthase RhlI. However, mounting evidence suggests that RhlR can also be activated through BHL-independent pathways, a phenomenon that has significant implications for our understanding of P. aeruginosa virulence. mdpi.complos.org Studies have shown that a ΔrhlI mutant, which cannot produce BHL, can still exhibit virulence in animal models, whereas a ΔrhlR mutant is avirulent, pointing to the existence of alternative RhlR activation mechanisms. mdpi.complos.org
One such mechanism involves the PqsE protein, the product of the final gene in the pqs operon. pnas.org It is now understood that PqsE can act as a synthase for an alternative ligand that binds to and activates RhlR. pnas.org This PqsE-RhlR interaction represents a critical link between the Pqs and Rhl systems and highlights a BHL-independent route to RhlR-mediated gene regulation. oup.com
Furthermore, research has shown that RhlR can positively regulate the Type III Secretion System (T3SS), a key virulence determinant, in the absence of both BHL and PqsE. plos.org This suggests the existence of yet another uncharacterized ligand or regulatory mechanism for RhlR. The availability of potent antagonists like E22 provides a valuable tool to probe these BHL-independent pathways. By selectively blocking RhlR, researchers can investigate the conditions under which these alternative activation pathways are utilized and identify the specific genes and phenotypes they control. This line of inquiry is crucial for a comprehensive understanding of RhlR's role in P. aeruginosa pathogenesis, particularly in chronic infections where mutations in the Las system are common, leading to a greater reliance on the Rhl and Pqs systems. frontiersin.org
Strategies for Developing Potent and Hydrolytically Stable RhlR Modulators
While E22 is a potent RhlR antagonist, its utility as a chemical probe and a therapeutic lead is limited by the hydrolytic instability of its homoserine lactone headgroup, especially in the increasingly alkaline conditions of P. aeruginosa cultures. nih.govnsf.gov This has spurred research into developing more stable and potent RhlR modulators.
A key strategy has been the modification of the AHL headgroup. Replacing the homoserine lactone with a homocysteine thiolactone has shown significant promise. nih.govacs.org Thiolactone analogs have demonstrated increased hydrolytic stability compared to their lactone counterparts. nih.govgoogle.com For example, the thiolactone analog of E22, compound 42, exhibited remarkable stability with half-lives 6 to 23 times longer than E22 at varying pH levels. nih.gov
Another approach involves the synthesis of hybrid AHL analogs that combine features of known potent RhlR ligands with more stable headgroups. nih.govacs.org This has led to the identification of N-acyl L-homocysteine thiolactones that are not only more stable but are also among the most potent RhlR modulators discovered to date. nih.govacs.org These compounds retain high selectivity for RhlR over LasR, making them robust tools for dissecting the RhlR-dependent QS circuitry. nih.govacs.org
Future strategies may involve the exploration of entirely new scaffolds that mimic the binding of E22 to RhlR but possess superior pharmacokinetic properties. Structure-based drug design, aided by the elucidation of the RhlR-E22 complex structure, could facilitate the rational design of novel, non-AHL-based RhlR antagonists with enhanced potency and stability.
Comparative Studies with Other Classes of RhlR Antagonists (e.g., Natural Products, Thiolactones)
The field of RhlR antagonism is not limited to synthetic AHL analogs like E22. A diverse range of molecules, including natural products and other synthetic scaffolds, have been identified as RhlR inhibitors. Comparative studies between these different classes of antagonists are crucial for understanding their mechanisms of action and for identifying the most promising therapeutic candidates.
Natural Products: Several natural products have been shown to inhibit RhlR-mediated QS. For example, ortho-vanillin has been identified as a competitive inhibitor of RhlR. asm.org Other natural products, such as certain gingerol derivatives and curvularin, also exhibit RhlR antagonistic activity. mdpi.comfrontiersin.org Comparative studies with E22 can help elucidate different binding modes and inhibitory mechanisms. For instance, while E22 is a structural mimic of the native AHL ligand, natural products may interact with allosteric sites on the RhlR protein.
Thiolactones: As discussed previously, thiolactone analogs of AHLs represent a significant class of RhlR modulators with improved stability. nih.gov A direct comparison of the biological activity and stability of E22 with its thiolactone counterpart (compound 42) has already demonstrated the superiority of the thiolactone scaffold in terms of hydrolytic stability while maintaining comparable potency. nih.gov Further comparative studies with a broader range of thiolactone antagonists will be valuable.
Other Synthetic Scaffolds: Research has also explored other synthetic scaffolds for RhlR antagonism, including compounds with cyclopentane (B165970) or tetrahydrofurfuryl rings instead of the lactone headgroup. mdpi.com Comparing the structure-activity relationships (SAR) of these different classes of antagonists with that of E22 can provide a more comprehensive understanding of the structural requirements for potent RhlR inhibition. mdpi.com
Below is a table summarizing the characteristics of different classes of RhlR antagonists:
| Class of Antagonist | Example(s) | Key Characteristics | Reference(s) |
| Synthetic AHL Analogs | E22 | Potent and selective, but with a hydrolytically unstable lactone ring. | nih.gov, nih.gov |
| Natural Products | ortho-vanillin, Curvularin | Structurally diverse, may have different binding modes (competitive or allosteric). | frontiersin.org, asm.org |
| Thiolactones | Compound 42 (thiolactone analog of E22) | Increased hydrolytic stability compared to lactone analogs, potent RhlR modulators. | nih.gov |
| Other Synthetic Scaffolds | Cyclopentane and tetrahydrofurfuryl ring-containing compounds | Variation in the head region influences antagonist properties. | mdpi.com |
These comparative studies are essential for building a comprehensive picture of RhlR inhibition and for guiding the design of next-generation RhlR-targeted therapeutics.
Contribution to Understanding Bacterial Social Dynamics and Evolutionary Responses
The use of RhlR antagonist E22 extends beyond the immediate goal of virulence attenuation. It provides a powerful tool to study the fundamental principles of bacterial social dynamics and the evolutionary pressures that shape these interactions. By selectively disrupting a key communication pathway, researchers can observe how bacterial populations adapt and respond to the loss of a specific social trait.
For example, long-term exposure of P. aeruginosa populations to E22 could reveal the evolutionary trajectories that lead to resistance. This could involve mutations in the rhlR gene that prevent E22 binding, or the upregulation of alternative QS pathways to compensate for the loss of Rhl signaling. Understanding these evolutionary escape routes is crucial for developing sustainable anti-virulence strategies.
Furthermore, E22 can be used to investigate the role of RhlR-mediated QS in interspecies interactions within complex microbial communities. In a polymicrobial environment, such as the cystic fibrosis lung, the ability of P. aeruginosa to communicate and coordinate its behavior can influence the dynamics of the entire community. By using E22 to "silence" the Rhl system, researchers can study how this affects the growth and behavior of other co-habiting species.
In essence, this compound serves as a molecular tool to probe the intricate social lives of bacteria, providing insights into their communication systems, their evolutionary adaptability, and their interactions within complex ecosystems. This knowledge is not only of fundamental scientific interest but also has significant implications for the development of novel strategies to control bacterial infections.
Q & A
Q. What is the mechanism of RhlR antagonism by E22, and how does it differ from native ligand (BHL) competition?
E22 inhibits RhlR by competing with the native ligand BHL for receptor binding. Unlike agonists, which require structural mimicry of BHL, antagonists like E22 may disrupt RhlR activity through alternative pathways, such as destabilizing receptor dimerization, reducing DNA binding affinity, or altering conformational stability . Experimental validation involves reporter assays in E. coli and P. aeruginosa strains to compare gene expression changes (e.g., rhlA or lasB downregulation) between E22-treated and control groups .
Q. How does E22 achieve selectivity for RhlR over other LuxR-type receptors (e.g., LasR, QscR)?
E22’s selectivity arises from its aryl homoserine lactone (AHL) structure. At 100 μM, E22 inhibits RhlR without cross-reacting with LasR or QscR, unlike other antagonists (e.g., D15 or E34). Selectivity is confirmed via dual-reporter assays measuring receptor-specific activity (e.g., LasR-lasB vs. RhlR-rhlA systems). Structural studies suggest that short acyl chains and bulky aromatic groups in E22 favor RhlR-specific binding pockets .
Q. What experimental models are most suitable for assessing E22’s efficacy in P. aeruginosa virulence suppression?
Key models include:
- Pyocyanin production assays : E22 reduces pyocyanin levels by 45% in wild-type P. aeruginosa PAO1, comparable to exogenous administration .
- Biofilm inhibition studies : E22 disrupts biofilm formation in static and dynamic environments, quantified via crystal violet staining or confocal microscopy .
- C. elegans infection models : Partial RhlR antagonism by E22 analogs reduces bacterial virulence in vivo .
Advanced Research Questions
Q. What structural modifications enhance E22’s hydrolytic stability, and how are these evaluated?
Replacing E22’s homoserine lactone head group with a homocysteine thiolactone (e.g., compound 42) increases stability. Comparative stability assays using HPLC and mass spectrometry (MS) show thiolactone derivatives have 6–23× longer half-lives than E22 at pH 6–8. Hydrolytic degradation rates are monitored in LB medium or buffered solutions, with activity retention validated via dose-response curves in P. aeruginosa .
Q. How do contradictory findings about E22’s activity in LasR vs. RhlR systems inform receptor-ligand interaction hypotheses?
While E22 selectively inhibits RhlR, phenyl-thiolactone analogs (e.g., compound 42) exhibit opposite activity in LasR. This contradiction suggests receptor-specific binding mechanisms: RhlR’s Trp68 residue may accommodate bulkier ligands, whereas LasR requires precise hydrogen-bonding networks. Mutagenesis studies and molecular docking simulations are critical to resolving these disparities .
Q. What methodologies resolve conflicting data on E22’s potency across E. coli vs. P. aeruginosa reporter systems?
Discrepancies arise from differences in efflux pump activity, membrane permeability, or receptor accessory proteins. Solutions include:
- Parallel dose-response assays : Compare EC50/IC50 values in both species using standardized protocols (e.g., luminescence-based reporters).
- Proteomic profiling : Identify RhlR-associated proteins (e.g., chaperones) in P. aeruginosa that modulate E22’s efficacy .
- Strain engineering : Use P. aeruginosa mutants lacking efflux systems (e.g., ΔMexAB-OprM) to isolate E22’s intrinsic activity .
Q. How can E22 be integrated into advanced drug-delivery systems to improve its bioavailability in biofilm models?
Slippery liquid-infused porous surfaces (SLIPS) loaded with E22 enable sustained release, maintaining inhibitory concentrations in biofilm microenvironments. Release kinetics are quantified via UV-Vis spectroscopy, and biofilm inhibition is validated using confocal microscopy with LIVE/DEAD staining. SLIPS-E22 reduces pyocyanin production by 45%, mimicking exogenous administration .
Methodological Notes
- Key assays : RT-qPCR (gene expression), luminescence reporter strains (receptor activity), HPLC/MS (stability), and in vivo infection models.
- Critical controls : Native ligand (BHL), non-selective antagonists (e.g., C10), and receptor-null mutants.
- Data interpretation : Normalize results to receptor-specific baselines and account for pH-dependent ligand degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
